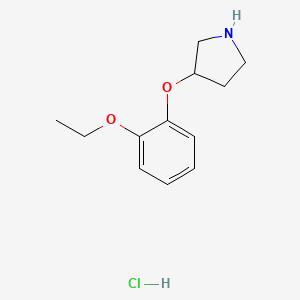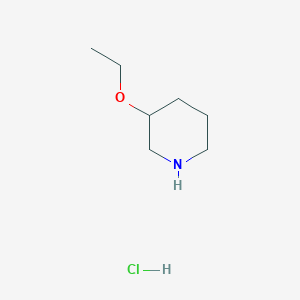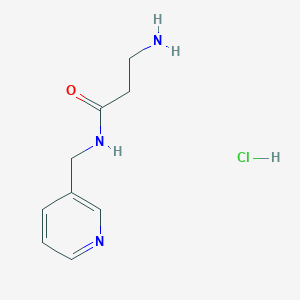
3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Copper Complexation and Anti-Inflammatory Activity
- Copper Complexation : The compound 3-amino-N-(pyridin-2-ylmethyl)propanamide was designed as a potential chelator of copper, showing the ability to promote the dermal absorption of Cu(II), which is significant for anti-inflammatory treatments in conditions like rheumatoid arthritis (Jackson et al., 2016).
Topical Inflammation Inhibition
- Inflammation Inhibition : N-pyridinyl(methyl)indolylpropanamides, a class including variants of the compound , have been identified as effective topical inflammation inhibitors, demonstrating activity levels comparable to dexamethasone and higher than ibuprofen (Dassonville et al., 2004; Dassonville et al., 2008).
Coordination Chemistry and Structural Studies
- Coordination Polymers : The compound has been used to create silver(I) coordination polymers, showcasing its utility in the construction of helical structures in inorganic chemistry (Zhang et al., 2013).
- Coordination with Peroxovanadium(V) Complexes : It also shows interaction with peroxovanadium(V) complexes, relevant for studying the substitution effects and coordination chemistry (Xia et al., 2017).
Synthetic Chemistry and Compound Formation
- Schiff Base Formation and Anticonvulsant Potential : The compound is involved in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which have shown promise as anticonvulsant agents (Pandey & Srivastava, 2011).
- Synthesis of Fluorescent Pyridines : Its derivatives have been synthesized for the investigation of their fluorescence properties, which can be crucial for various analytical applications (Girgis et al., 2004).
Pharmaceutical Applications
- Antiallergic Activity : N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides, similar in structure, have shown potential as antiallergic agents, demonstrating significant efficacy in vivo (Courant et al., 1993).
Safety And Hazards
While specific safety and hazard information for 3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride is not provided, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
3-amino-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;/h1-2,5-6H,3-4,7,10H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKEIOUOOUWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(pyridin-3-ylmethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



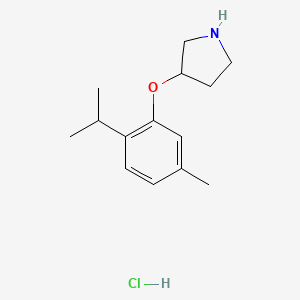
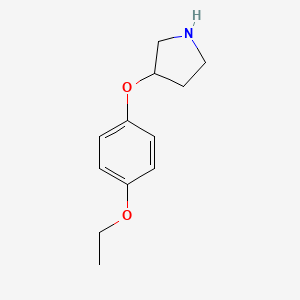
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)
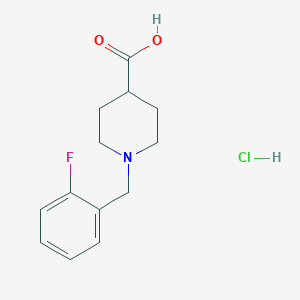
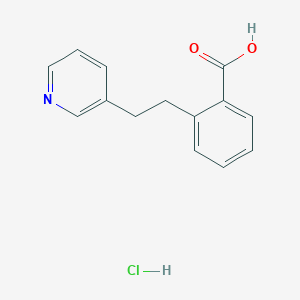
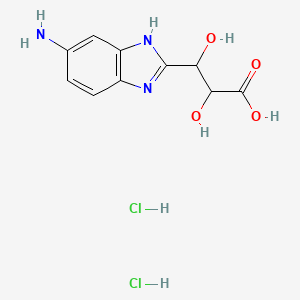
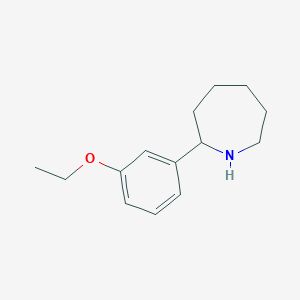
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
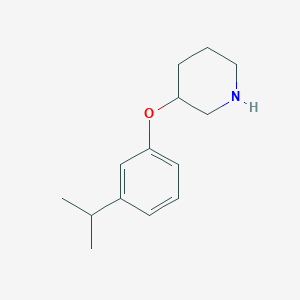
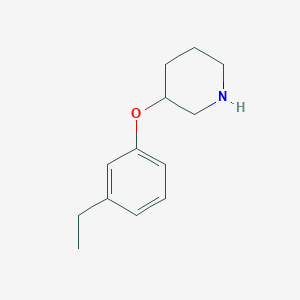
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)
